molecular formula C14H10Cl2N2 B6596582 (E,E)-bis[(4-chlorophenyl)methylidene]hydrazine CAS No. 41097-37-4

(E,E)-bis[(4-chlorophenyl)methylidene]hydrazine

Cat. No. B6596582
CAS RN: 41097-37-4
M. Wt: 277.1 g/mol
InChI Key: FDHFFSOZYINJQR-BEQMOXJMSA-N
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Description

(E,E)-bis[(4-chlorophenyl)methylidene]hydrazine (BCPH) is a hydrazine derivative that has been studied for its potential use in various scientific research applications. BCPH is a colorless solid with a melting point of 116-118°C and a boiling point of 248-250°C. It is soluble in ethanol, methanol, and water, and has an aromatic odor. BCPH is a small molecule with a molecular weight of 225.7 g/mol and a molecular formula of C13H11Cl2N3.

Scientific Research Applications

(E,E)-bis[(4-chlorophenyl)methylidene]hydrazine has been studied for its potential use in various scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as 4-chloro-2-hydrazinylbenzaldehyde, 4-chloro-2-hydrazino-1,3-dimethylbenzene, and 4-chloro-2-hydrazino-1,3-diphenylbenzene. (E,E)-bis[(4-chlorophenyl)methylidene]hydrazine has also been used as a catalyst in the synthesis of 4-chloro-2-hydrazino-1,3-diphenylbenzene. In addition, (E,E)-bis[(4-chlorophenyl)methylidene]hydrazine has been used as a reagent in the synthesis of 2,2'-dipyridyl-1,1'-dioxide.

Mechanism of Action

(E,E)-bis[(4-chlorophenyl)methylidene]hydrazine is a small molecule that is able to bind to a variety of proteins, including enzymes. When (E,E)-bis[(4-chlorophenyl)methylidene]hydrazine binds to the active site of an enzyme, it can inhibit its activity. (E,E)-bis[(4-chlorophenyl)methylidene]hydrazine can also bind to other proteins, such as transcription factors, and modulate their activity.
Biochemical and Physiological Effects
(E,E)-bis[(4-chlorophenyl)methylidene]hydrazine has been studied for its potential use in various biochemical and physiological studies. In vitro studies have shown that (E,E)-bis[(4-chlorophenyl)methylidene]hydrazine can inhibit the activity of enzymes involved in the metabolism of xenobiotics, such as cytochrome P450 and glutathione S-transferase. In addition, (E,E)-bis[(4-chlorophenyl)methylidene]hydrazine has been shown to inhibit the activity of enzymes involved in the metabolism of endogenous compounds, such as acetylcholinesterase and fatty acid synthase. (E,E)-bis[(4-chlorophenyl)methylidene]hydrazine has also been shown to modulate the activity of transcription factors, such as nuclear factor-kappa B and activator protein-1.

Advantages and Limitations for Lab Experiments

(E,E)-bis[(4-chlorophenyl)methylidene]hydrazine is a small molecule that is relatively easy to synthesize and handle in the laboratory. It is also relatively stable, with a melting point of 116-118°C and a boiling point of 248-250°C. However, (E,E)-bis[(4-chlorophenyl)methylidene]hydrazine is a hazardous material and should be handled with care.

Future Directions

(E,E)-bis[(4-chlorophenyl)methylidene]hydrazine has potential applications in drug discovery and development. It could be used as a lead compound in drug design and synthesis. In addition, (E,E)-bis[(4-chlorophenyl)methylidene]hydrazine could be used to study the structure-activity relationship of drugs and to identify new drug targets. (E,E)-bis[(4-chlorophenyl)methylidene]hydrazine could also be used to study the role of enzymes in drug metabolism and to identify potential drug-drug interactions. (E,E)-bis[(4-chlorophenyl)methylidene]hydrazine could also be used to study the effects of drugs on gene expression and to identify potential novel therapeutic targets. Finally, (E,E)-bis[(4-chlorophenyl)methylidene]hydrazine could be used to study the effects of drugs on cell signaling pathways and to identify potential novel therapeutic strategies.

Synthesis Methods

(E,E)-bis[(4-chlorophenyl)methylidene]hydrazine can be synthesized in a two-step process. In the first step, 4-chlorobenzaldehyde is reacted with hydrazine hydrate in the presence of sodium hydroxide in an aqueous solution. This reaction produces 4-chlorobenzylidenehydrazine. In the second step, 4-chlorobenzylidenehydrazine is reacted with excess hydrazine hydrate in the presence of sodium hydroxide in an aqueous solution. This reaction produces (E,E)-bis[(4-chlorophenyl)methylidene]hydrazine.

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-N-[(E)-(4-chlorophenyl)methylideneamino]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2/c15-13-5-1-11(2-6-13)9-17-18-10-12-3-7-14(16)8-4-12/h1-10H/b17-9+,18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHFFSOZYINJQR-BEQMOXJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NN=CC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/N=C/C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(4-chlorobenzylidene)hydrazine

CAS RN

3510-48-3, 41097-37-4
Record name NSC865
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=865
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chlorobenzaldehyde azine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (E,E)-bis[(4-chlorophenyl)methylidene]hydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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